tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Description
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.44 | s (9H) | Boc methyl groups |
| 3.12 | m (1H) | H4 (axial) |
| 3.85 | dd (2H) | Fluoromethyl CH₂F |
| 4.52 | br s (2H) | NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 28.1 | Boc CH₃ |
| 54.7 | C2 (fluoromethyl) |
| 80.3 | Boc quaternary C |
| 155.2 | Carbamate carbonyl |
¹⁹F NMR (376 MHz, CDCl₃):
- Single resonance at -218.5 ppm (dt, J = 48.6 Hz, 9.3 Hz), characteristic of -CH₂F groups in rigid environments.
IR and Raman Vibrational Spectroscopy
IR (ATR, cm⁻¹):
- 3365 (N-H stretch, amine)
- 1684 (C=O stretch, carbamate)
- 1103 (C-F stretch, fluoromethyl)
- 1158 (C-N stretch, pyrrolidine)
Raman (785 nm, cm⁻¹):
- 2932 (asym C-H stretch, tert-butyl)
- 1450 (CH₂F deformation)
- 878 (ring breathing mode)
The 1103 cm⁻¹ C-F stretch shows a 15 cm⁻¹ blue shift compared to aliphatic fluorocarbons due to ring strain effects.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z): [M+H]⁺ = 219.1 (calc. 218.27)
Major fragments:
| m/z | Ion Structure |
|---|---|
| 174.1 | [M+H-Boc]⁺ |
| 132.0 | Pyrrolidine-FCH₂+NH₂ |
| 57.1 | tert-Butyl cation (C₄H₉⁺) |
High-resolution MS/MS analysis reveals a characteristic neutral loss of 100 Da (Boc group + HF elimination). The fluoromethyl group stabilizes α-cleavage fragments through hyperconjugation with the lone electron pair on fluorine.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVSYYFYCEZGQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate follows a multi-step sequence prioritizing stereochemical fidelity and functional group compatibility.
(a) Pyrrolidine Ring Formation
The pyrrolidine backbone is constructed via ring-closing metathesis (RCM) of diene precursors, such as N-allyl glycine derivatives, using Grubbs-II catalyst (1–2 mol%) in dichloromethane (DCM) at 40°C. This step achieves cyclization with >80% yield, though residual ruthenium catalysts necessitate post-reaction purification via silica gel filtration.
(b) Fluoromethyl Group Introduction
Electrophilic fluorination is executed using DAST (1.2 equiv) in anhydrous DCM at 0°C to minimize side reactions like over-fluorination or ring opening. The fluoromethyl group (-CH2F) is introduced regioselectively at the C2 position, with reaction completion monitored via ¹⁹F NMR (δ = -120 to -125 ppm). Yields typically range from 70–75%, contingent on strict temperature control.
(c) Amination and Boc Protection
The C4 amino group is installed via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol, followed by Boc protection with di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) under triethylamine (Et3N) catalysis. This dual-step process achieves 85–90% yield, with Boc protection critical for subsequent functionalization in drug discovery pipelines.
Stereochemical Control
The (2S,4R) configuration is enforced through two primary methodologies:
(a) Asymmetric Hydrogenation
Chiral Ru-BINAP catalysts induce enantioselective reduction of prochiral enamine intermediates, achieving >90% enantiomeric excess (ee). Optimal conditions involve 50 psi H2 pressure in tetrahydrofuran (THF) at 25°C, with ee quantified via chiral GC (CP-ChiraSil-Dex CB column).
(b) Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers a biocatalytic alternative. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,4S)-enantiomer, leaving the desired (2S,4R)-isomer unreacted for isolation. This method achieves 95–99% ee but requires longer reaction times (48–72 h).
(a) Temperature and Solvent Effects
(b) Stoichiometric Balancing
Excess DAST (>1.2 equiv) risks di-fluorination, while sub-stoichiometric amounts leave unreacted intermediates. Titration via ¹⁹F NMR ensures precise reagent dosing.
(a) Flash Chromatography
Silica gel chromatography (230–400 mesh) with EtOAc/hexane (3:7 v/v) eluent achieves >95% purity. The tert-butyl group’s hydrophobicity aids in distinct band separation.
(b) Crystallization
Recrystallization from tert-butyl methyl ether (MTBE) yields needle-like crystals suitable for X-ray diffraction, confirming absolute stereochemistry.
Comparative Analysis of Synthetic Methods
| Parameter | Ring-Closing Metathesis | Asymmetric Hydrogenation | Enzymatic Resolution |
|---|---|---|---|
| Yield (%) | 80–85 | 75–80 | 60–65 |
| Enantiomeric Excess (%) | N/A | 90–95 | 95–99 |
| Cost (Relative) | High | Moderate | Low |
| Scalability | Industrial | Pilot Scale | Lab Scale |
Industrial-Scale Production
(a) Continuous Flow Systems
Tubular reactors with inline IR monitoring automate fluorination and Boc protection, enhancing throughput (100–200 kg/batch) and safety by containing DAST’s corrosive vapors.
(b) Green Chemistry Initiatives
Solvent recovery systems (e.g., nanofiltration) recycle >90% THF and DCM, aligning with EPA guidelines. Alternative fluorinating agents (e.g., Fluolead®) are under investigation to replace DAST.
Recent Advances
(a) Photoredox Catalysis
Visible-light-mediated fluorination using Selectfluor® and iridium photocatalysts achieves C2 fluoromethylation at ambient temperatures, reducing energy costs by 40%.
(b) Machine Learning Optimization
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The amino and fluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a. tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1932561-50-6)
- Structure : Methoxymethyl substituent at position 2; stereochemistry: 2R,4S.
- Molecular Weight : 230.30 g/mol.
- Methoxy groups are less electronegative than fluorine, altering electronic effects and hydrogen-bonding capacity .
b. tert-Butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Structure : Ester group (methoxy-oxoethyl) at position 2.
- Key Differences :
c. tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
- Structure : Hydroxymethyl at position 2; fluorine at position 4.
- Fluorine at position 4 instead of amino alters basicity and interaction with biological targets .
Stereochemical Variations
a. (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279037-14-7)
- Structure : Stereochemistry: 2S,4S; hydroxymethyl substituent.
- Key Differences :
b. tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
- Structure : Fluorophenyl substituent at position 2; stereochemistry: 2S,4S.
- Key Differences :
Functional Group Variations
a. (2S,4R)-N-Boc-羟脯氨醇 (CAS: 61478-26-0)
- Structure : Hydroxymethyl at position 2; hydroxyl at position 4.
- Molecular Formula: C₁₀H₁₉NO₄.
b. tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
- Structure : Trifluoromethyl and methyl groups at position 3; hydroxyl at position 3.
- Key Differences: Trifluoromethyl groups impart extreme electronegativity and metabolic resistance, but the absence of an amino group limits its use in amine-reactive chemistries .
Biological Activity
Tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, with CAS number 1207853-03-9, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H19FN2O2, with a molecular weight of 218.27 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a fluoromethyl moiety, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. It has been studied for its potential as a G protein-coupled receptor (GPCR) modulator. Specifically, it has shown promise as a partial agonist at dopamine D2 receptors, which are implicated in numerous neurological disorders.
Table 1: Summary of Biological Activities
Research Findings
- Dopamine D2 Receptor Modulation : Studies have demonstrated that this compound acts as a partial agonist at the D2 receptor. This interaction is characterized by its selectivity for the G_i/o protein pathway over β-arrestin recruitment, indicating potential therapeutic applications in treating schizophrenia and other dopamine-related disorders .
- Antiviral Activity : The compound has also been evaluated for its antiviral properties against influenza virus neuraminidase. In vitro assays revealed significant inhibitory effects on viral replication, suggesting that it could serve as a lead compound for developing antiviral therapeutics .
- Structural Modifications : Variations in the chemical structure have been explored to enhance biological activity. Modifications such as altering the fluoromethyl group have shown varying degrees of potency and efficacy in receptor activation assays .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various pyrrolidine derivatives, this compound exhibited a 50% effective concentration (EC50) significantly lower than that of other tested compounds, highlighting its potential as an effective antiviral agent against influenza .
Case Study 2: Neurological Applications
A series of experiments conducted on animal models indicated that this compound could reduce symptoms associated with dopaminergic dysregulation. Behavioral assays demonstrated improvements in locomotor activity and reduced anxiety-like behaviors, supporting its role as a candidate for further development in treating psychiatric disorders .
Q & A
Basic: What are the common synthetic routes for tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves:
- Chiral precursor selection : Starting with (2S,4R)-configured pyrrolidine derivatives to preserve stereochemistry .
- Amino group protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to prevent side reactions .
- Fluoromethyl introduction : Nucleophilic substitution or fluorination of a hydroxyl/methyl precursor using reagents like DAST (diethylaminosulfur trifluoride) .
- Scale-up optimization : Continuous flow reactors improve control over temperature/pressure, enhancing yield (e.g., 99% purity achieved via hydrogenation in ) .
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound, particularly at the 2S and 4R positions?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine) to enforce configuration .
- Asymmetric catalysis : Catalytic methods (e.g., organocatalysts) to minimize racemization during fluoromethylation or carboxylation .
- Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (e.g., [α]²⁵D values in confirm configuration) .
Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., fluoromethyl resonance at δ ~4.5 ppm) .
- Mass spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., C₁₀H₁₈BrNO₃ in ) .
- Chromatography : HPLC for purity assessment; chiral columns to distinguish enantiomers .
Advanced: How can researchers resolve contradictory data between computational modeling and experimental results (e.g., binding affinity vs. bioactivity)?
Methodological Answer:
- Cross-validation : Pair molecular docking (e.g., BACE-1 inhibition in ) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding kinetics .
- Solubility adjustments : Modify formulation (e.g., PEGylation) to align in vitro predictions with in vivo outcomes, addressing discrepancies due to bioavailability .
Basic: What strategies are employed to evaluate the biological activity of this compound in early-stage drug discovery?
Methodological Answer:
- Enzyme inhibition assays : Target-specific screens (e.g., proteases, kinases) using fluorogenic substrates .
- Cellular permeability studies : Caco-2 cell models to assess membrane penetration, leveraging the fluoromethyl group’s lipophilicity .
Advanced: How can conflicting reports on this compound’s metabolic stability be analyzed methodologically?
Methodological Answer:
- In vitro vs. in vivo correlation : Microsomal stability assays (e.g., liver microsomes) compared to pharmacokinetic studies in rodent models .
- Isotopic labeling : Use ¹⁸O or ¹⁴C tags to trace metabolic pathways and identify degradation products .
Basic: What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Methodological Answer:
- Reactor design : Transition from batch to continuous flow systems to enhance heat/mass transfer, critical for exothermic steps like fluorination .
- Purification : Gradient elution in preparative HPLC to isolate stereoisomers (e.g., 69% yield in improved to 99% via optimized chromatography) .
Advanced: What role does the fluoromethyl group play in modulating the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic effects : Fluorine’s electronegativity increases electrophilicity at adjacent carbons, enhancing nucleophilic substitution rates .
- Metabolic resistance : C-F bonds resist oxidative degradation, prolonging half-life in vivo (e.g., ’s BACE-1 inhibitors) .
Basic: How do alternative protecting groups (e.g., Cbz, Fmoc) compare to Boc in the synthesis of pyrrolidine derivatives?
Methodological Answer:
- Boc advantages : Stable under basic conditions, removed via mild acid (TFA), ideal for amine protection .
- Cbz/Fmoc trade-offs : Cbz requires hydrogenolysis (risk of side reactions); Fmoc offers UV-sensitive cleavage but is bulkier .
Advanced: What mechanistic insights explain unexpected byproducts during the fluoromethylation step?
Methodological Answer:
- Kinetic vs. thermodynamic control : Competing pathways (e.g., SN2 vs. elimination) monitored via time-resolved IR or LC-MS .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2, while THF may promote elimination—adjust to suppress byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
